3-[(4-methyl-1-piperazinyl)methyl]-Phenol
CAS No.: 147192-84-5
Cat. No.: VC8075255
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-methyl-1-piperazinyl)methyl]-Phenol - 147192-84-5](/images/structure/VC8075255.png)
Specification
CAS No. | 147192-84-5 |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 3-[(4-methylpiperazin-1-yl)methyl]phenol |
Standard InChI | InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3 |
Standard InChI Key | HRICPVVGUFFWSM-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)O |
Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)O |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The compound is typically synthesized via a Mannich reaction, a one-pot, three-component condensation reaction involving:
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Phenol as the aromatic substrate.
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Formaldehyde as the carbonyl source.
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4-Methylpiperazine as the amine component.
The reaction proceeds under mild conditions (ethanol solvent, room temperature) to yield the target compound with regioselective installation of the piperazinylmethyl group at the phenol’s meta-position . Optimization studies indicate yields ranging from 70–84% after purification by crystallization.
Table 1: Key Synthetic Parameters
Parameter | Value | Source |
---|---|---|
Reaction Type | Mannich Reaction | |
Solvent | Ethanol | |
Temperature | Room Temperature | |
Yield | 70–84% |
Structural Features
X-ray crystallography of analogous compounds (e.g., ) reveals that the piperazine ring adopts a chair conformation, while the phenol and piperazine moieties form dihedral angles of ~9°–87°, influencing molecular planarity and intermolecular interactions . The methylene linker facilitates rotational flexibility, enabling adaptive binding in biological systems.
Physicochemical Properties
Basic Properties
The compound exhibits the following physicochemical characteristics:
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C12H18N2O | |
Molecular Weight | 206.28 g/mol | |
Density | 1.1 ± 0.1 g/cm³ | |
Boiling Point | 329.4 ± 27.0 °C | |
Flash Point | 158.2 ± 22.4 °C | |
LogP (Partition Coeff.) | 0.19 |
Solubility and Stability
The compound is soluble in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity from the phenol -OH and piperazine N-H groups. It is stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for antipsychotics, antidepressants, and anticancer agents. For example:
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Anti-ischaemic Agents: Bicyclic piperazinylphenols reduce myocardial damage in preclinical models .
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Ciprofloxacin Hybrids: Piperazine-TZD hybrids exhibit potent antiproliferative activity against NCI-60 cancer cell lines .
Materials Science
The phenol-piperazine scaffold is explored in coordination polymers and metal-organic frameworks (MOFs) due to its chelating ability .
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